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Compound of Interest

Compound Name:
(S)-(1-phenylpyrrolidin-2-

yl)methanol

Cat. No.: B8379977 Get Quote

Executive Summary & Nomenclature Clarification
(S)-

-Diphenylprolinol (CAS: 112068-01-6) is a privileged chiral amino alcohol derived from L-
proline.[1] It serves as a versatile scaffold for two major classes of asymmetric catalysis:

Lewis Acid Catalysis: Precursor to CBS (Corey-Bakshi-Shibata) Oxazaborolidines for the

enantioselective reduction of ketones.

Organocatalysis: Precursor to the Hayashi-Jorgensen catalyst (via silylation) for asymmetric

Michael additions and

-functionalization of aldehydes.[1]

Critical Disambiguation: While sometimes colloquially referred to as "(S)-N-phenylprolinol" due

to the presence of phenyl rings, the correct chemical entity for high-selectivity catalysis is the

carbon-substituted diphenyl derivative.[1] The N-phenyl substituted variant ((S)-1-

phenylpyrrolidin-2-ylmethanol) is stereoelectronically distinct and far less effective for these

applications.[1] This guide focuses on the industry-standard (S)-

-diphenylprolinol.[1]

Chemical Properties & Structural Logic[1][2][3]
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Property Specification

IUPAC Name
(S)-

-Diphenyl-2-pyrrolidinemethanol

CAS Number 112068-01-6

Molecular Weight 253.34 g/mol

Appearance White to off-white crystalline solid

Melting Point 77–80 °C

Solubility
Soluble in MeOH, EtOH, CHCl

, Toluene; Insoluble in Water

pKa (Conjugate Acid) ~10.5 (Pyrrolidine nitrogen)

Mechanistic Advantage: The "Gem-Diphenyl" Effect
The two phenyl groups at the

-position provide a massive steric wall.[1] In catalytic cycles, this forces the substrate into a
specific orientation to minimize steric clash, often resulting in enantiomeric excesses (ee)
exceeding 95%. The rigidity of the pyrrolidine ring further restricts conformational freedom,
reducing the entropy penalty of transition state formation.

Synthesis of (S)- -Diphenylprolinol
Note: While commercially available, in-house synthesis is often required for scale-up or cost

reduction.[1]

Reaction Scheme
L-Proline Methyl Ester

(S)-

-Diphenylprolinol

Detailed Protocol
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Reagents:

L-Proline methyl ester hydrochloride (1.0 eq)[1]

Phenylmagnesium bromide (PhMgBr), 3.0 M in Et

O (3.5 eq)

Anhydrous THF (Solvent)

Sulfuric acid (

) and NaOH (

) for workup.

Step-by-Step Procedure:

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and

addition funnel under N

atmosphere.

Grignard Addition: Charge the flask with PhMgBr (3.5 eq) and cool to 0 °C.

Substrate Addition: Slowly add L-Proline methyl ester (dissolved in anhydrous THF) dropwise

over 1 hour. Caution: Exothermic reaction.[1]

Reaction: Allow the mixture to warm to room temperature, then stir for 3–4 hours. Monitor by

TLC (SiO

, 10% MeOH/DCM).

Quench: Cool to 0 °C. Carefully quench with saturated NH

Cl solution.

Extraction: Extract the aqueous layer with EtOAc (

).
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Purification: The crude product is often pure enough for use. For high-grade catalysis,

recrystallize from Ethanol/Hexane.[1]

Yield Target: >85%[1][2][3][4][5][6]

Optical Rotation:[1]

(

, MeOH)

Application Protocol A: Enantioselective CBS
Reduction
This protocol describes the in situ generation of the oxazaborolidine catalyst for reducing a

prochiral ketone (e.g., Acetophenone) to a chiral alcohol.

Mechanism of Action (DOT Diagram)
The diagram below illustrates the catalytic cycle where the ligand activates borane, creating a

chiral pocket for hydride transfer.

(S)-Diphenylprolinol
(Precursor)

Active Oxazaborolidine
Catalyst

+ Borane
- H2

Borane Source
(BH3·THF or Catecholborane)

Activation
Catalyst-Borane-Ketone

Complex

+ Ketone
+ Hydride Source

Regeneration
Chiral Alcohol

(S)-Enantiomer

Hydride Transfer
Hydrolysis

Click to download full resolution via product page

Figure 1: The CBS Reduction Cycle. The ligand reacts with borane to form the active catalyst,

which then coordinates the ketone and hydride source in a stereocontrolled manner.

Experimental Protocol
Reagents:

(S)-
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-Diphenylprolinol (10 mol%)[1]

Trimethylborate or Borane-THF complex (1.0 M)[1]

Acetophenone (Substrate)

Borane-Dimethylsulfide (BMS) or Catecholborane (Stoichiometric reductant)

Procedure:

Catalyst Formation: In a dry flask under Argon, dissolve (S)-

-Diphenylprolinol (0.1 mmol) in anhydrous THF (2 mL). Add Trimethylborate (0.12 mmol) and
stir at reflux for 1 hour to form the B-methoxy oxazaborolidine intermediate. (Alternatively,
use BH

·THF directly).

Reduction Setup: Cool the catalyst solution to the desired temperature (typically 0 °C or -20

°C for higher selectivity).

Reductant Addition: Add the stoichiometric borane source (0.6 mmol BMS) to the catalyst

solution.

Substrate Addition: Slowly add Acetophenone (1.0 mmol) in THF (1 mL) via syringe pump

over 30–60 minutes. Slow addition is crucial to prevent uncatalyzed background reduction.[1]

Quench: After TLC indicates consumption of ketone, carefully add MeOH (2 mL) to destroy

excess borane.

Workup: Concentrate in vacuo, add 1M HCl, extract with ether, dry, and concentrate.

Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Application Protocol B: Organocatalytic Michael
Addition
Using the trimethylsilyl (TMS) ether derivative (Hayashi-Jorgensen Catalyst).
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Protocol
Ligand Preparation: React (S)-

-Diphenylprolinol with Hexamethyldisilazane (HMDS) and a drop of TMSCl at reflux to
protect the alcohol as a TMS ether.

Reaction: Mix the aldehyde (1.0 eq) and nitroalkene (1.2 eq) in Toluene or DCM.

Catalysis: Add the TMS-protected ligand (10 mol%) and optional additive (e.g., Benzoic acid,

10 mol%).

Conditions: Stir at room temperature for 12–24 hours.

Result: This yields

-nitroaldehydes with high syn-diastereoselectivity and high enantioselectivity.[1]

Troubleshooting & Optimization Guide
Issue Probable Cause Corrective Action

Low Enantioselectivity (<50%

ee)

Uncatalyzed background

reaction

Ensure slow addition of

substrate; Lower reaction

temperature (-20 to -78 °C).

Low Yield Moisture contamination

Strictly dry solvents

(THF/Toluene) and glassware;

Use fresh borane reagents.

Racemic Product Catalyst decomposition

Verify ligand purity; Ensure

inert atmosphere

(Argon/Nitrogen) throughout.

Incomplete Conversion Catalyst poisoning

Check substrate for

amine/phosphine impurities

that bind Boron strongly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8379977#using-s-n-phenylprolinol-as-a-chiral-ligand-
precursor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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